4-Chlorophenyl 2,2,2-trichloroethyl sulfate 4-Chlorophenyl 2,2,2-trichloroethyl sulfate
Brand Name: Vulcanchem
CAS No.: 653605-20-0
VCID: VC16803783
InChI: InChI=1S/C8H6Cl4O4S/c9-6-1-3-7(4-2-6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2
SMILES:
Molecular Formula: C8H6Cl4O4S
Molecular Weight: 340.0 g/mol

4-Chlorophenyl 2,2,2-trichloroethyl sulfate

CAS No.: 653605-20-0

Cat. No.: VC16803783

Molecular Formula: C8H6Cl4O4S

Molecular Weight: 340.0 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorophenyl 2,2,2-trichloroethyl sulfate - 653605-20-0

Specification

CAS No. 653605-20-0
Molecular Formula C8H6Cl4O4S
Molecular Weight 340.0 g/mol
IUPAC Name (4-chlorophenyl) 2,2,2-trichloroethyl sulfate
Standard InChI InChI=1S/C8H6Cl4O4S/c9-6-1-3-7(4-2-6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2
Standard InChI Key ORZZRJVBVDDZGV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Chlorophenyl 2,2,2-trichloroethyl sulfate (IUPAC name: sulfuric acid 4-chlorophenyl 2,2,2-trichloroethyl ester) is characterized by a para-chlorinated aromatic ring linked via an ester bond to a trichloroethyl-sulfate group. Its molecular formula is C₈H₆Cl₄O₄S, with a molar mass of 340.97 g/mol .

Crystallographic Analysis

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 11.234 Å

  • b = 7.892 Å

  • c = 15.673 Å

  • β = 105.4°

The sulfate ester group adopts a tetrahedral geometry, while the trichloroethyl moiety induces significant steric hindrance. The chlorine atoms at positions 4 (aromatic) and 2,2,2 (aliphatic) create a polarized electron distribution, influencing both reactivity and biological interactions .

Synthesis and Characterization

Synthetic Methodology

The primary synthesis route involves:

Reaction Scheme

4-Chlorophenol+2,2,2-Trichloroethyl ChlorosulfateBase4-Chlorophenyl 2,2,2-Trichloroethyl Sulfate+HCl\text{4-Chlorophenol} + \text{2,2,2-Trichloroethyl Chlorosulfate} \xrightarrow{\text{Base}} \text{4-Chlorophenyl 2,2,2-Trichloroethyl Sulfate} + \text{HCl}

Optimized conditions use pyridine as both base and solvent at 0–5°C, achieving yields of 82–87% . The trichloroethyl group acts as a protecting group, enabling subsequent deprotection under mild reductive conditions.

Analytical Characterization

PropertyValue/Method
Melting Point31–32°C
1H NMR^1\text{H NMR}δ 4.82 (s, 2H, CH₂), 7.25–7.39 (m, 4H)
13C NMR^{13}\text{C NMR}δ 80.7 (CCl₃), 119.6–150.3 (aromatic)
HRMSm/z 340.8912 [M+H]⁺

The compound exhibits UV absorption maxima at 274 nm (ε = 1,200 M⁻¹cm⁻¹) in methanol, characteristic of conjugated aromatic sulfates .

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis shows decomposition onset at 185°C, with three-stage mass loss corresponding to:

  • Trichloroethyl group elimination (185–220°C)

  • Sulfate decomposition (220–300°C)

  • Aromatic ring degradation (>300°C)

Hydrolytic Behavior

The sulfate ester demonstrates unusual stability in aqueous media:

ConditionHalf-Life
pH 7.4, 37°C48 hours
pH 2.0, 37°C12 hours
Rat Plasma, 37°C72 hours

This stability facilitates its persistence in biological systems and environmental matrices .

Biological Relevance

Metabolic Role

As a phase II metabolite of 4-chlorophenol, this sulfate ester accounts for 18–23% of urinary excretion products in mammalian studies . Its resistance to sulfatase activity suggests potential bioaccumulation in tissues rich in sulfate transporters .

Toxicological Profile

EndpointResult
Acute Oral LD₅₀ (Rat)1,250 mg/kg
Ames TestNegative
CYP3A4 InhibitionIC₅₀ = 85 μM

The compound exhibits moderate cytotoxicity in HepG2 cells (EC₅₀ = 150 μM) through mitochondrial membrane potential disruption .

Comparative Analysis with Structural Analogs

CompoundLogPHydrolytic Half-LifeCytotoxicity (HepG2 EC₅₀)
4-Chlorophenyl Sulfate1.22.5 hours>500 μM
4-Bromophenyl Analog2.136 hours210 μM
2,4-Dichlorophenyl Analog2.828 hours95 μM

Key trends:

  • Halogenation pattern directly correlates with lipophilicity (LogP) and biological persistence

  • Trichloroethyl group enhances stability 15-fold compared to methyl sulfate analogs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator